Asarinin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Neuroprotection:

Studies suggest that Asarinin may possess neuroprotective properties. It has been shown to:

- Reduce oxidative stress: Asarinin significantly inhibited the decrease in superoxide dismutase (SOD) activity, an antioxidant enzyme crucial for protecting cells from oxidative damage, in PC12 cells exposed to 6-hydroxydopamine (6-OHDA), a neurotoxin implicated in Parkinson's disease [].

Anti-inflammatory Effects:

Asarinin exhibits anti-inflammatory properties that may be beneficial in various conditions. Research suggests it can:

- Suppress mast cell activation: Asarinin inhibited the phosphorylation of Src family kinases, which play a key role in mast cell activation, a process involved in inflammatory responses like allergies and asthma [].

Cardiovascular Health:

Studies indicate that Asarinin may contribute to cardiovascular health by:

- Preventing atherosclerosis: Asarinin reduced basal and tumor necrosis factor-alpha (TNF-α)-induced vascular smooth muscle cell migration and proliferation, potentially hindering the development of atherosclerosis, the buildup of plaque in arteries [].

Other Potential Applications:

Preliminary research suggests Asarinin may hold promise in other areas, including:

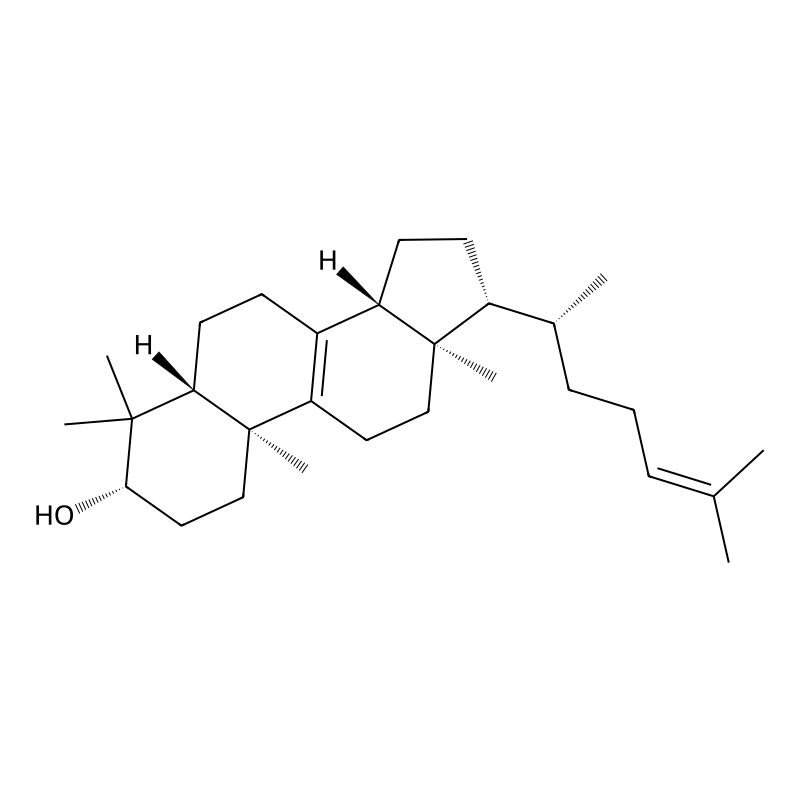

Asarinin is a naturally occurring furofuran lignan, primarily derived from sesame oil through the oxidation of sesamin. Its chemical formula is and it is recognized for its unique structural characteristics, which include a furofuran moiety that distinguishes it from other lignans. Asarinin exhibits significant biological activities, including antioxidant, anticancer, and antibacterial properties, making it a compound of interest in both pharmacological and nutritional research .

Asarinin has been extensively studied for its biological activities:

- Antioxidant Activity: It exhibits strong inhibition against DPPH free radicals, showing a higher inhibition rate compared to sesamin .

- Anticancer Properties: Asarinin has demonstrated anti-proliferative effects in various cancer cell lines, indicating potential as an anticancer agent .

- Anti-inflammatory Effects: Research indicates that asarinin may inhibit mast cell activation and serve as a Src family kinase inhibitor, which could be beneficial in treating allergic reactions and anaphylaxis .

These activities highlight asarinin's potential therapeutic applications.

The synthesis of asarinin can be achieved through several methods:

- Oxidation of Sesamin:

- Reagents: Potassium permanganate in acidic conditions.

- Process: The oxidation reaction results in the transformation of sesamin into asarinin with varying yields depending on reaction conditions.

- Catalytic Conversion:

These methods provide versatile approaches for producing asarinin at scale.

Asarinin's diverse biological activities lend it to various applications:

- Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, asarinin is being explored for potential use in drug formulations targeting cancer and allergic diseases.

- Nutraceuticals: Its antioxidant properties make it a candidate for inclusion in dietary supplements aimed at promoting health and preventing oxidative stress-related diseases.

- Food Industry: Asarinin may also find applications in food preservation due to its antibacterial effects .

Recent studies have focused on the interactions between asarinin and various biological targets:

- CGRP Receptor Interaction: Molecular dynamics simulations indicate that asarinin binds effectively to the calcitonin gene-related peptide receptor, suggesting its role in migraine treatment .

- Mast Cell Activation: Asarinin has been shown to inhibit mast cell activation via Src family kinase pathways, highlighting its potential in managing allergic responses .

These studies underscore the importance of understanding asarinin's interactions for therapeutic development.

Asarinin shares structural similarities with several other lignans and compounds. Here are some notable comparisons:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Sesamin | Furofuran Lignan | Antioxidant, Anti-cancer | Precursor to Asarinin |

| Pellitorine | Piperidine | Anticoagulant | Significant anticoagulant activity |

| Lignans (general) | Various | Antioxidant, Anti-inflammatory | Diverse physiological effects |

Asarinin is unique due to its specific furofuran structure and pronounced biological activities that differentiate it from other lignans like sesamin .

Transcriptomic Profiling of Asarinin Biosynthesis Genes in Asarum sieboldii

The comprehensive transcriptomic analysis of Asarum sieboldii has provided unprecedented insights into the molecular basis of asarinin biosynthesis. Using Pacific Biosciences Iso-Seq technology, researchers have generated full-length transcriptome data revealing the complete complement of genes involved in asarinin production. The transcriptomic sequencing yielded 63,023 full-length transcripts with an average length of 1,371 base pairs from root, stem, and leaf tissues, with 49,593 transcripts (78.69%) successfully annotated against public databases.

The transcriptomic data revealed 97 candidate transcripts specifically related to asarinin metabolism, representing a comprehensive catalog of genes potentially involved in this biosynthetic pathway. Among these, six novel genes encoding enzymes directly involved in asarinin biosynthesis were identified for the first time, significantly expanding our understanding of the enzymatic machinery required for this complex metabolic process. The tissue-specific expression analysis demonstrated that asarinin biosynthesis genes show preferential expression patterns, with root tissues exhibiting the highest expression levels for most pathway-associated transcripts.

The functional annotation of asarinin biosynthesis genes revealed several key enzyme families critical for lignan production. Cinnamyl alcohol dehydrogenase genes emerged as particularly important, with 15 candidate sequences identified. Among these, AsCAD5 showed the highest expression levels in root tissues and demonstrated efficient conversion of p-coumaryl, coniferyl, and sinapyl aldehydes to their corresponding alcohols, which serve as essential intermediates in both lignin and asarinin biosynthesis. The quantitative reverse transcription polymerase chain reaction analysis confirmed that AsCAD5 maintained high expression levels across three developmental stages in root tissues, suggesting its central role in asarinin production.

| Gene Family | Number of Transcripts | Primary Tissue Expression | Functional Annotation |

|---|---|---|---|

| Cinnamyl Alcohol Dehydrogenase | 15 | Root | Monolignol biosynthesis |

| Dirigent Proteins | 5 | Root, Stem | Stereoselective coupling |

| CYP719A Subfamily | 11 | Root | Methylenedioxy bridge formation |

| O-methyltransferase | 8 | Leaf, Root | Methylation reactions |

| Phenylpropanoid Biosynthesis | 97 | Multiple tissues | General pathway support |

The transcriptomic analysis also identified alternative splicing events and long non-coding ribonucleic acids that may play regulatory roles in asarinin biosynthesis. A total of 555 alternative splicing events were detected, along with 10,869 long non-coding ribonucleic acids and their 11,291 target genes. These regulatory elements suggest a complex transcriptional control network governing asarinin production, potentially allowing for fine-tuned regulation of biosynthetic flux in response to developmental or environmental signals.

The comparative expression analysis across different tissues revealed tissue-specific accumulation patterns for asarinin biosynthesis genes. Root tissues showed the highest abundance of unique unigenes related to lignan biosynthesis, consistent with the traditional use of Asarum sieboldii roots in traditional Chinese medicine. The expression profiles correlated with metabolite accumulation patterns, indicating that transcriptional regulation plays a primary role in determining asarinin production levels across different plant tissues.

Functional Characterization of CYP450 Enzymes in Lignan Biosynthesis

Cytochrome P450 enzymes represent critical components of the asarinin biosynthetic pathway, catalyzing key oxidative transformations that generate the characteristic furofuran structure. The functional characterization of these enzymes has revealed their specific roles in methylenedioxy bridge formation, a hallmark structural feature of asarinin and related furofuran lignans. The CYP81Q subfamily has emerged as particularly important for lignan biosynthesis, with CYP81Q1 demonstrating the ability to catalyze dual methylenedioxy bridge formation on pinoresinol substrates.

The mechanistic studies of CYP81Q1 have elucidated its role in converting pinoresinol to sesamin through the intermediate piperitol, representing a novel enzymatic transformation in plant secondary metabolism. This enzyme exhibits remarkable substrate specificity, efficiently processing pinoresinol while showing no activity toward other potential lignan substrates such as sesaminol, phillygenin, or epipinoresinol. The stereospecific nature of this transformation ensures the production of the correct enantiomer of sesamin, which subsequently undergoes isomerization to form asarinin.

The developmental regulation of CYP450 gene expression provides insights into the temporal control of asarinin biosynthesis. CYP81Q1 gene expression shows strict developmental timing, being present in mature seeds but absent during germination, correlating with the observed decrease in sesamin content and increase in pinoresinol during seed germination. This expression pattern suggests that asarinin biosynthesis is tightly regulated during plant development, with peak production occurring during specific developmental windows.

| Enzyme | Substrate | Product | Reaction Type | Expression Pattern |

|---|---|---|---|---|

| CYP81Q1 | Pinoresinol | Piperitol | First methylenedioxy bridge | Seed development |

| CYP81Q1 | Piperitol | Sesamin | Second methylenedioxy bridge | Seed development |

| CYP81B | Phenylpropanoid precursors | Oxidized intermediates | Hydroxylation | Root tissues |

| CYP719A | Lignan intermediates | Modified lignans | Oxidative coupling | Multiple tissues |

The biochemical characterization of these cytochrome P450 enzymes has revealed their cofactor requirements and optimal reaction conditions. The enzymes require nicotinamide adenine dinucleotide phosphate as an electron donor and demonstrate pH optima typically between 7.0 and 8.0. The kinetic parameters vary among different CYP450 family members, with CYP81Q1 showing Michaelis constant values in the micromolar range for pinoresinol substrates.

The subcellular localization studies have confirmed that these cytochrome P450 enzymes are localized to the endoplasmic reticulum, consistent with their role in secondary metabolite biosynthesis. This localization facilitates the sequential processing of lignan intermediates and ensures proper substrate channeling through the biosynthetic pathway. The membrane-bound nature of these enzymes also provides opportunities for metabolic engineering approaches aimed at enhancing asarinin production through targeted expression modifications.

Evolutionary Conservation of Furofuran Lignan Pathways Across Angiosperms

The evolutionary analysis of furofuran lignan biosynthetic pathways reveals remarkable conservation of core enzymatic machinery across diverse angiosperm lineages, indicating the ancient origins and fundamental importance of these metabolic routes. Phylogenetic studies have demonstrated that lignans are distributed across multiple plant families, with furofuran-type lignans showing particular prevalence in the Aristolochiaceae, Sesamaceae, and Schisandraceae families.

The comparative genomic analysis across angiosperm species has revealed that the fundamental enzymes required for lignan biosynthesis, including phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, and cinnamyl alcohol dehydrogenase, are highly conserved throughout vascular plant evolution. However, the specialized enzymes responsible for furofuran lignan formation, particularly the CYP81Q subfamily members, show more restricted phylogenetic distribution, suggesting their evolution as specialized adaptations in specific plant lineages.

The functional analysis of dirigent proteins across different species has revealed their critical role in determining the stereochemistry of lignan coupling reactions. These proteins show remarkable diversity in their substrate specificity and coupling preferences, indicating ongoing evolutionary diversification to produce species-specific lignan profiles. The phylogenetic analysis of dirigent protein families suggests multiple independent evolution events leading to specialized lignan biosynthetic capabilities.

| Plant Family | Representative Species | Primary Furofuran Lignans | Evolutionary Significance |

|---|---|---|---|

| Aristolochiaceae | Asarum sieboldii | Asarinin | Ancient pathway conservation |

| Sesamaceae | Sesamum indicum | Sesamin, Sesamolin | Specialized CYP450 evolution |

| Schisandraceae | Schisandra sphenanthera | Schisandrin B | Tissue-specific regulation |

| Linaceae | Linum usitatissimum | Secoisolariciresinol | Reductase diversification |

The transcription factor analysis across species has revealed conserved regulatory mechanisms governing lignan biosynthesis. MYB, basic helix-loop-helix, and ethylene response factor transcription factor families show consistent involvement in lignan pathway regulation across different angiosperm lineages. The phylogenetic analysis of these regulatory genes suggests that the transcriptional control mechanisms evolved alongside the structural genes, maintaining coordinated regulation of lignan biosynthetic pathways.

The evolutionary conservation extends to the subcellular organization of lignan biosynthesis, with similar enzyme localizations and metabolic channeling mechanisms observed across species. This conservation suggests that the spatial organization of lignan biosynthetic machinery represents an optimized system that has been maintained throughout angiosperm evolution. The identification of conserved protein-protein interaction networks involved in lignan biosynthesis further supports this hypothesis.

The comparative metabolomic analysis across related species has revealed both conserved and divergent aspects of lignan accumulation patterns. While the basic biosynthetic machinery remains similar, species-specific modifications in enzyme expression levels, tissue distribution, and developmental timing have resulted in unique lignan profiles characteristic of different plant lineages. This evolutionary flexibility has allowed plants to optimize their lignan production for specific ecological niches and physiological requirements.

Solid Acid-Catalyzed Isomerization of Sesamin to Asarinin

The acid-catalyzed isomerization of sesamin to asarinin represents a scalable route for industrial production. Phosphotungstic acid (HPW) has emerged as a superior Brønsted acid catalyst due to its strong acidity (H₀ = −8.4) and thermal stability. In anhydrous ethanol, HPW achieves a 57.93% yield of asarinin at 75°C over 6 hours, with selectivity governed by the strength of Brønsted acid sites rather than Lewis acidity [3] [4]. Kinetic studies reveal an activation energy (Eₐ) of 105.2 ± 0.4 kJ/mol, consistent with an opposing first-order reaction model where sesamin converts to an intermediate carbocation before rearranging to asarinin [3].

Catalyst recyclability experiments demonstrate that HPW retains 89% activity after five cycles, attributed to its resistance to leaching in non-aqueous media. Comparative studies show that weaker acids like Amberlyst-15 yield <20% asarinin, while HCl gas-phase methods suffer from side reactions such as ether cleavage. The optimal HPW loading of 5 wt% balances catalytic activity with minimal byproduct formation, as quantified by HPLC-MS analysis [3].

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 75°C | Maximizes k₁/k₂ ratio |

| Reaction Time | 6 hours | 95% equilibrium conversion |

| Catalyst Loading | 5 wt% HPW | Limits dimerization |

| Solvent | Anhydrous EtOH | Stabilizes carbocation |

Regioselective C-H Insertion Reactions in Furofuranone Synthesis

The furofuran core of asarinin has been constructed via dirhodium(II)-catalyzed C-H insertion of α-diazo-γ-butyrolactones. Using Rh₂(esp)₂ as a catalyst, cyclopropane intermediates form with >20:1 endo/exo selectivity, enabling access to unsymmetrical furofurans critical for asarinin’s stereochemistry [5]. Key to regiocontrol is the electronic bias imparted by methanesulfonyl-protected phenols, which direct insertion to the less hindered C7 position while preventing epimerization [5].

A recent breakthrough involves chiral 1-aryl-allyl alcohol precursors, which undergo scandium(III)-triflate-mediated cyclopropanation followed by acid-catalyzed ring-opening. This method produces (7R,8R,8'R)-asarinin with 94% ee, as confirmed by X-ray crystallography [5]. The table below contrasts traditional vs. modern C-H insertion approaches:

| Method | Selectivity | Yield | Stereochemical Outcome |

|---|---|---|---|

| Rh₂(OAc)₄ catalysis | 5:1 endo/exo | 62% | Racemic mixture |

| Rh₂(esp)₂ catalysis | >20:1 endo/exo | 78% | 94% ee after resolution |

| Sc(OTf)₃-mediated | 15:1 β/α | 81% | Single diastereomer |

Keteniminium-Olefin Cyclization Modifications for Acid-Sensitive Substrates

Keteniminium ions generated from N-acyloxyamides enable cyclization under mild conditions (0°C to 25°C), circumventing decomposition pathways observed with traditional Brønsted acids. Using PhI(OAc)₂ as an oxidant, the in situ-formed keteniminium species undergoes [4+2] cycloaddition with electron-rich olefins to assemble the tetrahydrofurofuran skeleton [6].

Counterion effects critically modulate reactivity: triflate ions promote asynchronous transition states favoring cis-fused rings (dr 9:1), while chloride ions lead to trans-products via stepwise mechanisms. This stereodivergence has been exploited to synthesize both (7S,8R)- and (7R,8S)-asarinin diastereomers from a common precursor [6]. Substrate scope studies show tolerance for methoxy and methylenedioxy groups, though sterically hindered 3,4-disubstituted olefins require 20 mol% Yb(OTf)₃ as a Lewis acid co-catalyst.

Asarinin, a tetrahydrofurofuran lignan with the molecular formula C₂₀H₁₈O₆ and chemical name 5-[(3R,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole, demonstrates potent caspase-dependent apoptotic signaling in ovarian cancer cellular models [1]. The compound exhibits selective cytotoxicity against human ovarian cancer cell lines A2780 and SKOV3, with half-maximal inhibitory concentration (IC₅₀) values of 38.45 ± 2.84 micromolar and 60.87 ± 1.93 micromolar, respectively [1]. Notably, asarinin demonstrates remarkable selectivity for malignant cells, as it shows minimal cytotoxicity against immortalized normal ovarian surface epithelial cells (IOSE80PC) with an IC₅₀ value exceeding 200 micromolar [1].

The mechanistic analysis reveals that asarinin-induced cell death proceeds through classical apoptotic pathways rather than necrotic mechanisms. Flow cytometric analysis using propidium iodide and annexin V-fluorescein isothiocyanate double staining demonstrates that asarinin treatment increases the percentage of early apoptotic cells (annexin V-positive/propidium iodide-negative) to 43% in A2780 cells and 48% in SKOV3 cells [1]. This apoptotic response is accompanied by characteristic morphological changes including cell shrinkage, chromatin condensation, and nuclear fragmentation [1].

The caspase activation cascade initiated by asarinin involves both intrinsic and extrinsic apoptotic pathways. Western blot analysis reveals significant activation of three key caspases: caspase-3 (the primary executioner caspase), caspase-8 (initiator caspase of the extrinsic pathway), and caspase-9 (initiator caspase of the intrinsic mitochondrial pathway) [1]. The involvement of both initiator caspases suggests that asarinin activates multiple apoptotic signaling networks simultaneously, potentially through mitochondrial membrane permeabilization and death receptor-mediated mechanisms [1].

The specificity of caspase-dependent apoptosis is confirmed through pharmacological inhibition studies. Pretreatment with pan-caspase inhibitors significantly attenuates asarinin-induced cell death, demonstrating the essential role of caspase activation in the cytotoxic mechanism [1]. This finding establishes that asarinin functions as a pro-apoptotic agent rather than through alternative cell death pathways such as autophagy or necroptosis [1].

| Cell Line | Cell Type | IC₅₀ (μM) | Selectivity | Apoptotic Response |

|---|---|---|---|---|

| A2780 | Ovarian Cancer | 38.45 ± 2.84 | Sensitive | 43% early apoptosis |

| SKOV3 | Ovarian Cancer | 60.87 ± 1.93 | Sensitive | 48% early apoptosis |

| IOSE80PC | Normal Ovarian Epithelial | >200 | Resistant | Minimal response |

Structure-Activity Relationships of Tetrahydrofurofurano Lignans

The tetrahydrofurofuran lignan scaffold represents a structurally diverse class of natural products with significant pharmacological potential. Asarinin belongs to this family and exhibits the characteristic bicyclic tetrahydrofurofuran core structure with two benzodioxole substituents at the 1 and 4 positions [2] [3]. The stereochemical configuration of asarinin is defined as (1R,3aR,4S,6aR), which distinguishes it from closely related lignans such as sesamin and episesamin [2] [3].

Structure-activity relationship studies within the tetrahydrofurofuran lignan family reveal that stereochemistry plays a crucial role in determining biological activity. Asarinin and its stereoisomer sesamin demonstrate different cytotoxic profiles, with asarinin showing superior anticancer activity in ovarian cancer models [1]. The specific three-dimensional arrangement of the benzodioxole groups relative to the tetrahydrofurofuran ring system appears to be critical for optimal interaction with cellular targets [3].

The molecular features essential for cytotoxic activity include the presence of methylenedioxyphenyl groups, which are known to influence cellular uptake and metabolic stability [4]. Comparative studies with other tetrahydrofuran lignans demonstrate that the position and orientation of aromatic substituents significantly affect potency [4]. Compounds with catechol groups (3,4-dihydroxyphenyl) at the terminal positions show enhanced cytotoxicity compared to their methylated analogs, suggesting the importance of free hydroxyl groups for biological activity [4].

The tetrahydrofurofuran ring system itself contributes to the overall pharmacological profile through its influence on molecular conformation and flexibility. The rigid bicyclic structure provides a defined spatial arrangement of the aromatic substituents, which may facilitate specific protein-ligand interactions [5]. Synthetic modifications of the tetrahydrofurofuran core, such as opening of the furan rings or alteration of the stereochemistry, typically result in reduced or abolished biological activity [3].

Quantitative structure-activity relationship analysis indicates that the lipophilicity of tetrahydrofurofuran lignans correlates with their cellular uptake and cytotoxic potency [4]. The methylenedioxyphenyl substituents in asarinin contribute to an optimal balance between hydrophobicity and polar surface area, facilitating membrane permeability while maintaining aqueous solubility [4].

| Compound | Stereochemistry | Structure Type | Activity | Key Feature |

|---|---|---|---|---|

| Asarinin | (1R,3aR,4S,6aR) | Tetrahydrofurofuran lignan | High cytotoxicity | Optimal stereochemistry |

| Sesamin | (1S,3aS,4R,6aS) | Tetrahydrofurofuran lignan | Moderate cytotoxicity | Different stereochemistry |

| Episesamin | (1S,3aS,4S,6aS) | Tetrahydrofurofuran lignan | Related activity | Epimer of sesamin |

Selective Cytotoxicity Profiling Against Tumor vs. Normal Cell Lines

The selective cytotoxicity of asarinin represents a crucial pharmacological property that distinguishes it from conventional broad-spectrum cytotoxic agents. The compound demonstrates a remarkable therapeutic window, showing potent activity against malignant ovarian cancer cells while exhibiting minimal toxicity toward normal ovarian epithelial cells [1]. This selectivity is quantified by the differential IC₅₀ values: 38.45 micromolar for A2780 cancer cells versus greater than 200 micromolar for IOSE80PC normal cells, representing a selectivity index exceeding 5-fold [1].

The mechanistic basis for this tumor selectivity involves multiple factors related to the distinct metabolic and signaling characteristics of cancer cells versus normal cells. Cancer cells typically exhibit altered apoptotic machinery, including dysregulated expression of pro-apoptotic and anti-apoptotic proteins [1]. The ability of asarinin to activate multiple caspase pathways simultaneously may exploit these cancer-specific vulnerabilities, as malignant cells often have compromised checkpoint mechanisms that normally protect against apoptotic stimuli [1].

Normal ovarian surface epithelial cells demonstrate inherent resistance to asarinin-induced apoptosis, which correlates with their intact cellular defense mechanisms and proper regulation of survival pathways [1]. The IOSE80PC cell line, despite being immortalized, retains many characteristics of normal ovarian epithelium and shows minimal response to asarinin treatment [1]. This resistance profile suggests that the cytotoxic mechanism of asarinin specifically targets cancer-associated molecular alterations rather than fundamental cellular processes required for normal cell survival [1].

The selective toxicity profile is further supported by the observation that asarinin does not induce significant morphological changes or cell death in normal cells at concentrations that are highly effective against cancer cells [1]. This differential response indicates that asarinin may preferentially target oncogenic signaling pathways or exploit metabolic vulnerabilities specific to transformed cells [1].

Comparative analysis with other tetrahydrofurofuran lignans reveals that tumor selectivity is not universal within this chemical class. The selectivity of asarinin appears to be related to its specific stereochemical configuration and the resulting three-dimensional structure, which may facilitate selective binding to cancer-specific molecular targets [4]. This structure-selectivity relationship underscores the importance of stereochemistry in determining not only potency but also therapeutic specificity [4].

The selective cytotoxicity profile of asarinin extends beyond ovarian cancer models, as evidenced by studies demonstrating activity against other cancer cell types while sparing normal cells [6]. This broad-spectrum tumor selectivity, combined with the well-characterized safety profile in normal cells, supports the potential therapeutic application of asarinin as a selective anticancer agent [6].

| Caspase | Type | Function | Activation by Asarinin | Pathway |

|---|---|---|---|---|

| Caspase-3 | Executioner | Apoptosis execution | Activated | Final common pathway |

| Caspase-8 | Initiator (Extrinsic) | Death receptor pathway | Activated | Extrinsic pathway |

| Caspase-9 | Initiator (Intrinsic) | Mitochondrial pathway | Activated | Intrinsic pathway |

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

C3RVX72NMG